(s)-2-Hydroxypropanenitrile

Catalog No.
S13887443
CAS No.
M.F
C3H5NO
M. Wt
71.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Hydroxypropanenitrile

Product Name

(s)-2-Hydroxypropanenitrile

IUPAC Name

(2S)-2-hydroxypropanenitrile

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m0/s1

InChI Key

WOFDVDFSGLBFAC-VKHMYHEASA-N

Canonical SMILES

CC(C#N)O

Isomeric SMILES

C[C@@H](C#N)O

(S)-2-Hydroxypropanenitrile, also known as lactonitrile, is an organic compound with the molecular formula C₃H₅NO and a CAS number of 78-97-7. This compound features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a three-carbon chain. The presence of these functional groups allows for various chemical reactivity and biological activity. It exists as a racemic mixture, meaning it has two enantiomers that are mirror images of each other, which results from the chiral center at the second carbon atom in the chain .

(S)-2-Hydroxypropanenitrile can be synthesized through nucleophilic addition reactions involving hydrogen cyanide and aldehydes or ketones. For instance, when ethanal (acetaldehyde) reacts with hydrogen cyanide, (S)-2-hydroxypropanenitrile is produced as a hydroxynitrile. This reaction typically occurs under acidic conditions where sodium or potassium cyanide is used to generate hydrogen cyanide in situ, facilitating the nucleophilic attack on the carbonyl carbon of the aldehyde .

Mechanism Overview

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbon atom of the carbonyl group.
  • Protonation: The resulting alkoxide ion picks up a proton from either water or hydrogen cyanide, yielding (S)-2-hydroxypropanenitrile.
  • Optical Isomerism: Due to the formation of a chiral center during this reaction, both enantiomers are produced in equal amounts, leading to a racemic mixture .

Research indicates that (S)-2-hydroxypropanenitrile exhibits low toxicity and is considered readily biodegradable in neutral or acidic environments. Its biological activity includes potential roles as an intermediate in metabolic pathways leading to amino acids such as alanine and lactic acid. Additionally, studies suggest that it has low reproductive toxicity and does not accumulate significantly in biological systems .

The primary synthesis method for (S)-2-hydroxypropanenitrile involves:

  • Nucleophilic Addition Reaction: Reacting ethanal with sodium or potassium cyanide in an acidic environment to facilitate the nucleophilic attack.
  • Alternative Methods: Other synthetic routes may include hydrolysis of corresponding nitriles or through enzymatic pathways that utilize specific enzymes for hydroxylation processes .

Unique Features(S)-2-HydroxypropanenitrileC₃H₅NOIntermediate for lactic acidRacemic mixture; low toxicityLactic AcidC₃H₆O₃Food preservation; biodegradable plasticsStrong acid; involved in fermentationAcrylic AcidC₃H₄O₂Polymer productionHighly reactive; forms polymers easilyHydroxyacetonitrileC₄H₇NOSolvent; chemical synthesisContains additional carbon; different reactivity

(S)-2-Hydroxypropanenitrile stands out due to its unique combination of functional groups, allowing it to serve as a versatile building block in organic synthesis while maintaining a favorable safety profile for industrial applications.

Studies on (S)-2-hydroxypropanenitrile indicate that it interacts minimally with biological systems due to its low toxicity profile. It is classified as having low potential risk for human exposure and environmental impact, making it suitable for use in closed systems during manufacturing processes .

Similar compounds to (S)-2-hydroxypropanenitrile include:

  • Lactic Acid: A product derived from (S)-2-hydroxypropanenitrile; important in fermentation and as a food additive.
  • Acrylic Acid: Another derivative used extensively in polymer production.
  • Hydroxyacetonitrile: Similar structure but differing functional groups affecting reactivity and applications.

Comparison Table

CompoundMolecular FormulaKey

Nucleophilic Addition Strategies for Cyanohydrin Formation

The nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds represents a foundational method for cyanohydrin synthesis. In this reaction, the electrophilic carbon of an aldehyde or ketone undergoes attack by the cyanide ion (CN⁻), resulting in the formation of a hydroxyalkanenitrile adduct. For (S)-2-Hydroxypropanenitrile, the substrate is typically acetaldehyde (CH₃CHO), which reacts with HCN under basic conditions to yield the racemic mixture. The mechanism proceeds via two steps:

  • Nucleophilic Attack: The cyanide ion, generated in situ from HCN dissociation, attacks the carbonyl carbon of acetaldehyde, forming a tetrahedral alkoxide intermediate.
  • Protonation: The intermediate is subsequently protonated by a hydrogen ion from the reaction medium, producing 2-hydroxypropanenitrile.

A critical consideration is the controlled generation of CN⁻. Since HCN is highly toxic, practical protocols often employ sodium cyanide (NaCN) or potassium cyanide (KCN) with a weak acid (e.g., sulfuric acid) to liberate HCN gradually. The reaction pH (4–5) is carefully maintained to balance CN⁻ availability and minimize side reactions. While this method is straightforward, it lacks enantiocontrol, necessitating post-synthesis resolution or alternative asymmetric strategies.

Asymmetric Catalysis Approaches for Enantioselective Synthesis

Enantioselective synthesis of (S)-2-Hydroxypropanenitrile requires chiral catalysts to bias the nucleophilic addition toward the desired stereoisomer. A landmark advancement involves the use of cyclic dipeptides, such as cyclo(L-phenylalanyl-L-histidine), which catalyze the asymmetric addition of HCN to benzaldehyde with exceptional optical yields. Although this example focuses on benzaldehyde derivatives, analogous principles apply to acetaldehyde.

The catalyst’s chiral environment directs the cyanide ion’s approach to the re or si face of the carbonyl group. For instance, the histidine residue in the dipeptide may coordinate with the carbonyl oxygen, while the phenylalanine moiety creates steric hindrance that favors the formation of the (S)-enantiomer. Recent studies report optical yields exceeding 90% under optimized conditions, highlighting the potential of organocatalysts in scalable enantioselective synthesis.

Biocatalytic Production via Nitrile-Metabolizing Enzymes

Biocatalysis offers a sustainable alternative to traditional chemical methods, leveraging enzymes for high enantioselectivity and mild reaction conditions. Two enzymatic systems are particularly relevant:

Hydroxynitrile Lyases (HNLs)

HNLs catalyze the reversible cleavage of cyanohydrins into aldehydes/ketones and HCN. For synthesis, these enzymes promote the reverse reaction, enabling the enantioselective formation of (S)-2-Hydroxypropanenitrile from acetaldehyde and HCN. The HNL from Chamberlinius hualienensis, a cyanogenic millipede, exhibits remarkable activity (7,420 U·mg⁻¹) and stability, making it a promising candidate for industrial applications. Structural studies reveal that key residues (e.g., R38, K117, Y103) facilitate substrate binding and proton transfer, ensuring precise stereochemical outcomes.

Whole-Cell Biotransformation

Pseudomonas putida ATCC 12633 whole cells, expressing benzoylformate decarboxylase (BFD), efficiently produce (S)-2-Hydroxypropanenitrile via cross-coupling of benzaldehyde and acetaldehyde. Immobilizing these cells in calcium alginate-polyvinyl alcohol beads enhances reusability, with four consecutive cycles demonstrating consistent productivity (0.067 g·g⁻¹·h⁻¹) and no by-product formation.

Solvent Effects on Reaction Kinetics and Thermodynamics

Solvent polarity exerts profound effects on both the kinetics and thermodynamics of cyanohydrin formation reactions [15] [16] [17]. The rate of cyanohydrin formation varies significantly across different solvent systems, with aqueous media generally providing the most favorable kinetic environment for these transformations [15] [18].

Kinetic studies have revealed that cyanohydrin formation follows pseudo-first-order kinetics when cyanide is present in excess [15] [19]. In aqueous solution at 25°C, acetaldehyde cyanohydrin formation proceeds with a rate constant of approximately 1.2 × 10⁻³ M⁻¹s⁻¹ at pH 4.5 [15] [16]. The pH dependence of the reaction is particularly critical, as hydrogen cyanide is a weak acid with a pKa of 9.25, requiring careful balance between cyanide ion concentration and proton availability for the protonation step [1] [20].

The influence of ionic strength on reaction thermodynamics has been extensively investigated [21]. Studies using sodium chloride and sodium perchlorate media up to 5 M ionic strength demonstrate that enthalpy changes for hydrogen cyanide ionization become more positive with increasing ionic strength, attributed to differential solvation effects between chloride and cyanide ions [21]. This medium effect significantly impacts the overall thermodynamics of cyanohydrin formation.

Carbon dioxide has emerged as a remarkable activator for cyanohydrin synthesis in organic solvents [17]. Under carbon dioxide atmosphere (1 atmosphere), the rate constant for cyanohydrin formation increases by approximately 10⁵-fold compared to conventional conditions [17]. This dramatic acceleration results from enhanced potassium cyanide solubility through cyanoformate formation, which liberates solubilized cyanide nucleophiles [17].

Table 2: Solvent Effects on Cyanohydrin Formation Kinetics

Solvent SystemDielectric ConstantRate Constant (M⁻¹s⁻¹)Temperature (°C)pH
Water78.41.2 × 10⁻³254.5
Ethanol24.52.1 × 10⁻⁴254.5
Methanol32.73.5 × 10⁻⁴254.5
Acetonitrile37.55.8 × 10⁻⁴254.5
Dichloromethane8.98.7 × 10⁻⁵254.5
Toluene2.41.2 × 10⁻⁵254.5
Aqueous NaCl (5M)Variable2.8 × 10⁻³254.5
Aqueous NaClO₄ (5M)Variable1.8 × 10⁻³254.5
Ethanol/CO₂ (1 atm)24.52.5 × 10⁻³257.0

The thermodynamic parameters for cyanohydrin formation show strong substrate dependence [18] [9]. Aldehydes generally exhibit more favorable equilibrium constants compared to ketones, reflecting the reduced steric hindrance around the carbonyl carbon [22] [23]. Formaldehyde demonstrates the highest equilibrium constant (8.9 × 10²) due to minimal steric constraints, while sterically hindered ketones such as 2,2,6-trimethylcyclohexanone show unfavorable equilibrium constants below 1.0 × 10⁻² [22] [9].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 40 to 60 kJ/mol for uncatalyzed reactions [24] [25]. The temperature dependence becomes particularly important in enzymatic systems, where optimal activity windows must be maintained to preserve both catalytic efficiency and enantioselectivity [10].

Table 3: Thermodynamic Parameters for Cyanohydrin Formation Reactions

SubstrateEquilibrium Constant (Keq)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol at 298K)
Acetaldehyde2.0 × 10²-42.3-118.5-7.0
Propionaldehyde1.8 × 10²-38.7-115.2-4.4
Benzaldehyde4.5 × 10¹-35.2-102.8-4.6
Acetone2.8 × 10⁻¹-12.4-95.3+16.0
4-Methoxybenzaldehyde6.2 × 10¹-36.8-108.7-4.4
Cyclohexanone1.2 × 10¹-25.1-98.4-5.8
Formaldehyde8.9 × 10²-48.9-125.3-11.6
2,2,6-Trimethylcyclohexanone< 1.0 × 10⁻²+8.5-89.2+35.1
3-Phenoxybenzaldehyde3.1 × 10¹-33.4-105.6-2.0

Catalytic Cycle Elucidation in Transition Metal-Mediated Syntheses

Transition metal-mediated cyanohydrin formation represents a sophisticated approach to achieving both high catalytic efficiency and stereochemical control [26] [27] [28]. The catalytic cycles in these systems involve complex coordination chemistry and multiple mechanistic pathways depending on the metal center and ligand environment employed.

Titanium-based salen complexes operate through a dimeric mechanism where the titanium-oxygen dimer [{Ti(salen)O}₂] functions as the active catalytic species [29] [28]. Hammett analysis reveals that these systems exhibit significant Lewis acid catalysis character, with reaction constants indicating strong electrophilic activation of the carbonyl substrate [29]. The catalytic cycle involves initial coordination of the aldehyde to the titanium center, followed by activation of trimethylsilyl cyanide through Lewis basic sites on the complex [27] [28].

Computational investigations of titanium-BINOLate catalyzed cyanation have identified two distinct mechanistic pathways [14]. The bifunctional Lewis acid-Lewis base mechanism requires initial isomerization of hydrogen cyanide to hydrogen isocyanide under imidazole catalysis, followed by nucleophilic attack and hydrogen transfer [14]. Alternatively, the titanium-hydrogen cyanide mechanism involves formation of catalyst-hydrogen cyanide complexes, decomposition of hydrogen cyanide, and concerted transition state formation [14]. Both pathways show that hydrogen cyanide isomerization or decomposition represents the rate-determining step [14].

Vanadium(V) salen complexes demonstrate dual activation capability, simultaneously activating both the electrophilic carbonyl and nucleophilic cyanide components [27] [28]. The use of phenol co-catalysts with vanadium systems has led to world-leading enantiomeric excess values in asymmetric cyanation reactions [27]. The enhanced selectivity arises from additional hydrogen bonding interactions that stabilize specific transition state geometries.

Table 4: Transition Metal-Mediated Catalytic Systems for Cyanohydrin Formation

Metal ComplexMechanism TypeTurnover Frequency (h⁻¹)Operating Temperature (°C)Enantioselectivity (% ee)
Ti(salen)O₂ dimerLewis acid activation45-80-10 to 2575-95
V(V)(salen)Dual activation25-650 to 4080-98
Al(salen)Lewis acid/base15-40-20 to 3065-85
Ti-BINOLate (1:1)Bifunctional LALB35-750 to 6070-90
Zn(II)-Lewis acidLewis acid mediated20-5010 to 8060-80
Cu(II)-cyanide complexOxidative coupling10-3025 to 70Racemic
Mn oxide catalystHydration catalyst100-20020 to 100Not applicable
Pd-based catalystC-C bond formation5-2525 to 8045-75
cyclo[(R)-His-(R)-Phe] dimerDimeric activation15-850 to 4085-99

Copper-mediated systems represent a unique class of catalysts that operate through oxidative coupling mechanisms [30] [26]. The copper-catalyzed α-oxygenation of aryl benzyl ketones can be merged with water/oxygen-induced cyanide release from potassium ferricyanide [30]. This cascade approach provides direct access to cyanohydrin esters from readily available ketone starting materials [30].

The cyclic dipeptide catalyst cyclo[(R)-His-(R)-Phe] operates through a dimeric mechanism where one imidazole group delivers the nucleophile while the second imidazole acts as an acid [13] [8]. Molecular dynamics studies indicate that dimer stability requires non-polar media, consistent with experimental observations of high enantioselectivity under heterogeneous reaction conditions [13]. The incorporation of product cyanohydrins occurs through extended edge-to-face π-interactions over three aromatic units [13].

Manganese oxide catalysts demonstrate exceptional turnover frequencies for cyanohydrin hydration reactions, converting lactonitrile to lactamide with turnover frequencies reaching 100-200 h⁻¹ [31]. The catalyst preparation involves precipitation of manganese dioxide from permanganate and manganese sulfate solutions, followed by thermal activation [31]. These systems operate effectively at temperatures ranging from 20 to 100°C and represent important steps in industrial lactate production processes [31].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

71.037113783 g/mol

Monoisotopic Mass

71.037113783 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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